molecular formula C3H10N6O7P2 B096152 Melamine pyrophosphate CAS No. 15541-60-3

Melamine pyrophosphate

Cat. No. B096152
CAS RN: 15541-60-3
M. Wt: 304.1 g/mol
InChI Key: XZTOTRSSGPPNTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06268494B1

Procedure details

Tetrasodium pyrophosphate (110 g) was dissolved in 4.1 l of deionized water at ambient temperature. Melamine (104 g) was separately slurried in 4.1 l of deionized water at ambient temperature. The clear tetrasodium pyrophosphate solution was passed at a rate of 150 ml/min. through a 5 cm inner diameter ion exchange column containing 1.5l of AMBERLITE 120H ion exchange resin. The pyrophosphoric acid solution flowing from the exchange column was passed directly into the melamine slurry container. After agitating for 15 minutes, the product melamine pyrophosphate IX was then recovered by filtration and washed with deionized water (2 l). The product melamine pyrophosphate IX was dried in an oven at 100°C to constant weight. Yields from several preparations were 94% +/− 1%.
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
4.1 L
Type
solvent
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
4.1 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-:1][P:2]([O:5][P:6]([O-:9])([O-:8])=[O:7])(=[O:4])[O-:3].[Na+].[Na+].[Na+].[Na+].[N:14]1[C:21]([NH2:22])=[N:20][C:18]([NH2:19])=[N:17][C:15]=1[NH2:16].P(OP(O)(O)=O)(O)(O)=O>O>[OH:3][P:2]([O:5][P:6]([OH:9])([OH:8])=[O:7])(=[O:1])[OH:4].[N:14]1[C:21]([NH2:22])=[N:20][C:18]([NH2:19])=[N:17][C:15]=1[NH2:16] |f:0.1.2.3.4,8.9|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Name
Quantity
4.1 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
104 g
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)OP(=O)(O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Step Six
Name
Quantity
4.1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After agitating for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing 1.5l of AMBERLITE 120H ion exchange resin
FILTRATION
Type
FILTRATION
Details
the product melamine pyrophosphate IX was then recovered by filtration
WASH
Type
WASH
Details
washed with deionized water (2 l)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product melamine pyrophosphate IX was dried in an oven at 100°C to constant weight
CUSTOM
Type
CUSTOM
Details
Yields from several preparations

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
OP(O)(=O)OP(=O)(O)O.N1=C(N)N=C(N)N=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.